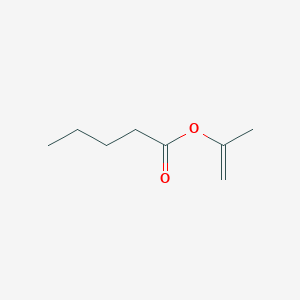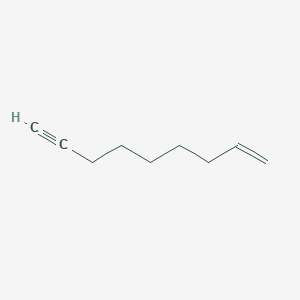
4-Aminophenyl ethyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenyl ethyl phenylphosphonate is an organophosphorus compound with the molecular formula C14H16NO3P. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethyl group and a phenylphosphonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl ethyl phenylphosphonate typically involves the reaction of 4-aminophenol with ethyl phenylphosphonate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be performed under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields within a short reaction time . This method can be easily scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminophenyl ethyl phenylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, such as brominated compounds.
Aplicaciones Científicas De Investigación
4-Aminophenyl ethyl phenylphosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Aminophenyl ethyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, affecting neurotransmission.
Comparación Con Compuestos Similares
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
Phenylphosphonates: A broad class of compounds with similar phosphonate groups but different substituents on the phenyl ring.
Uniqueness: 4-Aminophenyl ethyl phenylphosphonate is unique due to the presence of the amino group, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
67490-25-9 |
|---|---|
Fórmula molecular |
C14H16NO3P |
Peso molecular |
277.25 g/mol |
Nombre IUPAC |
4-[ethoxy(phenyl)phosphoryl]oxyaniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,14-6-4-3-5-7-14)18-13-10-8-12(15)9-11-13/h3-11H,2,15H2,1H3 |
Clave InChI |
XDJJXINPOGRUHL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


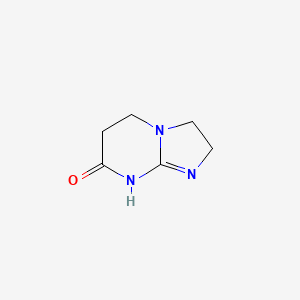

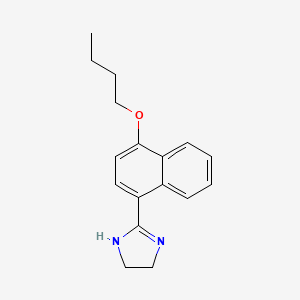

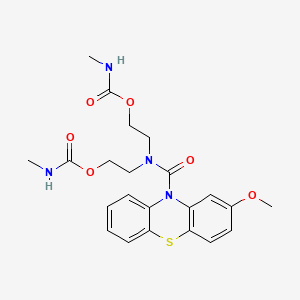

![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
